molecular formula C26H31ClO6 B14957428 6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14957428
M. Wt: 475.0 g/mol
InChI Key: JQMMNIMZPWOLME-UHFFFAOYSA-N
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Description

6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield an intermediate compound. This intermediate is then reacted with various azoles to produce the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar chromen-2-one core.

    Warfarin: An anticoagulant with a related structure but different functional groups.

    Dicoumarol: Another anticoagulant with a similar core structure.

Uniqueness

6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H31ClO6

Molecular Weight

475.0 g/mol

IUPAC Name

6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H31ClO6/c1-6-7-8-9-10-18-16(2)19-13-20(27)22(14-21(19)33-26(18)28)32-15-17-11-23(29-3)25(31-5)24(12-17)30-4/h11-14H,6-10,15H2,1-5H3

InChI Key

JQMMNIMZPWOLME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=C(C(=C3)OC)OC)OC)Cl)C

Origin of Product

United States

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